5,7-Dimethyladamantane-1,3-diol

概要

説明

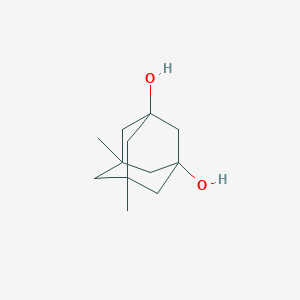

5,7-Dimethyladamantane-1,3-diol is an organic compound with the molecular formula C₁₂H₂₀O₂. It is a derivative of adamantane, a polycyclic hydrocarbon known for its rigid, cage-like structure. This compound is characterized by the presence of two hydroxyl groups and two methyl groups attached to the adamantane skeleton, making it a versatile molecule in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

5,7-Dimethyladamantane-1,3-diol can be synthesized through several methods. One common approach involves the oxidation of 1,3-dimethyladamantane using molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts. This reaction yields both 3,5-dimethyladamantan-1-ol and this compound .

Another method involves the reaction of 1,3-dibromo-5,7-dimethyladamantane with fuming nitric acid, which leads to the formation of 3-(bromomethyl)-5,7-dimethyl-2-oxaadamantan-1-ol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using molecular oxygen and suitable catalysts. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets industrial standards for various applications.

化学反応の分析

Types of Reactions

5,7-Dimethyladamantane-1,3-diol undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form various derivatives.

Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Molecular oxygen in the presence of N-hydroxyphthalimide and cobalt salts.

Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting hydroxyl groups to halides.

Major Products Formed

Oxidation: 3,5-Dimethyladamantan-1-ol and other oxidized derivatives.

Reduction: Various reduced forms of the compound, depending on the reducing agent used.

Substitution: Halogenated derivatives and other substituted products.

科学的研究の応用

Medicinal Chemistry

DMA-1,3-diol serves as a precursor for synthesizing pharmaceuticals, particularly in developing drugs targeting neurological disorders. Its structural similarity to memantine, an NMDA receptor antagonist used in Alzheimer's treatment, highlights its potential therapeutic applications.

Case Study: Neuroprotective Effects

- Research indicates that derivatives of DMA-1,3-diol exhibit neuroprotective properties by modulating glutamatergic neurotransmission. A study demonstrated significant cognitive improvement in Alzheimer's patients treated with memantine, which is derived from similar adamantane structures .

Material Science

The compound's rigid structure makes it suitable for developing advanced materials, including polymers and nanomaterials. Its ability to act as a scaffold allows for the incorporation of various functional groups, enhancing material properties.

Table 1: Summary of Material Applications

| Application Area | Description | References |

|---|---|---|

| Polymer Synthesis | Used as an intermediate in creating stable polymers | |

| Nanomaterials | Acts as a scaffold for nanoscale frameworks |

Catalysis

DMA-1,3-diol is involved in catalytic processes due to its ability to undergo radical functionalization reactions. These reactions can convert C–H bonds into C–C bonds, facilitating the synthesis of complex organic molecules.

Table 2: Catalytic Applications

| Reaction Type | Mechanism | Products |

|---|---|---|

| C-H Insertion | Reacts with phenylchlorocarbene | Substituted adamantanes |

| Radical Functionalization | Direct conversion of C–H to C–C bonds | Diverse organic compounds |

The biological activity of DMA-1,3-diol is significant due to its potential effects on cellular processes:

- NMDA Receptor Antagonism : Similar to memantine, DMA-1,3-diol may reduce excitotoxicity associated with neurodegenerative diseases .

- Antioxidant Properties : The compound exhibits antioxidant activity, scavenging free radicals and potentially protecting neuronal cells from oxidative stress .

Table 3: Biological Activities

作用機序

The mechanism of action of 5,7-dimethyladamantane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The rigid adamantane structure provides stability and unique spatial properties, making it suitable for various applications.

類似化合物との比較

Similar Compounds

1,3-Dimethyladamantane: Lacks the hydroxyl groups present in 5,7-dimethyladamantane-1,3-diol, resulting in different chemical properties and reactivity.

1,3-Dibromo-5,7-dimethyladamantane: Contains bromine atoms instead of hydroxyl groups, leading to different reactivity and applications.

3,5-Dimethyladamantan-1-ol: A related compound with a single hydroxyl group, used in similar applications but with different reactivity.

Uniqueness

This compound is unique due to its combination of hydroxyl and methyl groups on the adamantane skeleton. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various chemical reactions and applications.

生物活性

5,7-Dimethyladamantane-1,3-diol is an organic compound characterized by its unique adamantane structure, which consists of a polycyclic hydrocarbon framework. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. The molecular formula of this compound is , and it features two hydroxyl groups at the 1 and 3 positions of the adamantane skeleton, along with two methyl groups at the 5 and 7 positions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl groups can engage in hydrogen bonding, enhancing the compound's solubility and reactivity. This interaction is crucial for its potential therapeutic effects. The rigid adamantane structure contributes to the stability of the compound, allowing it to maintain its structural integrity during biological interactions.

Pharmacological Potential

Research indicates that this compound may exhibit a range of pharmacological activities:

- Antiviral Activity : Some studies suggest that derivatives of adamantane compounds can inhibit viral replication, particularly in influenza viruses. This is due to their ability to interfere with viral membrane fusion processes.

- Anticancer Properties : Preliminary investigations have shown that certain derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from adamantane structures have been tested against A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cell lines.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through modulation of inflammatory pathways.

Study on Anticancer Activity

A study conducted on the anticancer properties of adamantane derivatives revealed that some compounds exhibited significant cytotoxicity against multiple cancer cell lines. The minimum inhibitory concentrations (MICs) observed were in the micromolar range (10 µM), indicating potent activity against cancer cells such as HeLa and A549 .

| Compound | Cell Line | MIC (µM) | Notes |

|---|---|---|---|

| Compound A | HeLa | 10 | Significant cytotoxicity observed |

| Compound B | A549 | 15 | Potential for further development |

| Compound C | B16F10 | 12 | Effective against melanoma cells |

Study on Antiviral Activity

In another investigation focusing on antiviral properties, derivatives of 5,7-dimethyladamantane were synthesized and tested for their ability to inhibit influenza virus replication. Results indicated that certain modifications to the adamantane structure enhanced antiviral efficacy. The study highlighted the importance of structural variations in optimizing biological activity .

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the therapeutic potential of any drug candidate. Preliminary assessments of this compound suggest favorable ADMET characteristics:

- Absorption : The presence of hydroxyl groups may enhance solubility in biological fluids.

- Distribution : The lipophilic nature of the adamantane core may facilitate cellular uptake.

- Metabolism : Potential metabolic pathways involve oxidation and conjugation reactions.

- Excretion : Likely excreted through renal pathways after metabolism.

特性

IUPAC Name |

5,7-dimethyladamantane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h13-14H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTKRLBGVHQKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。